H-Tyr-Arg-Gly-Asp-Ser-OH
Overview
Description
The peptide H-Tyr-Arg-Gly-Asp-Ser-OH is a short chain of amino acids, which includes tyrosine (Tyr), arginine (Arg), glycine (Gly), aspartic acid (Asp), and serine (Ser). This sequence of amino acids can be found in larger proteins and may play a role in various biological processes. The study of such peptides can provide insights into protein structure and function, as well as the development of therapeutic agents.
Synthesis Analysis
The synthesis of peptides related to H-Tyr-Arg-Gly-Asp-Ser-OH can be complex, involving multiple steps to protect and deprotect various functional groups. For example, the solid-phase synthesis approach, as described in the preparation of a nucleopeptide fragment from the nucleoprotein of Bacillus Subtilis phage φ29, involves the use of protected nucleosides and a base-labile oxalyl ester anchor to the solid support . Although this particular study does not directly synthesize H-Tyr-Arg-Gly-Asp-Ser-OH, it provides a methodological framework that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of peptides is critical in determining their biological function. The amino acids within H-Tyr-Arg-Gly-Asp-Ser-OH contribute to the peptide's overall shape and chemical reactivity. For instance, tyrosine is known for its role in protein-protein interactions due to its ability to form hydrogen bonds and contribute to aromatic stacking interactions . Arginine, with its positively charged guanidinium group, can form multiple hydrogen bonds and salt bridges, which can be important for binding specificity but may also lead to nonspecific interactions .
Chemical Reactions Analysis
The reactivity of peptides like H-Tyr-Arg-Gly-Asp-Ser-OH is influenced by the side chains of the constituent amino acids. The presence of amino acids such as serine and aspartic acid can introduce sites for potential phosphorylation and glycosylation, respectively, which are common post-translational modifications in proteins. The synthesis of a related decapeptide provides insights into the chemical reactions that can be used to create and modify such peptides, including the use of protecting groups and the introduction of specific amino acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of H-Tyr-Arg-Gly-Asp-Ser-OH are determined by its amino acid composition. The hydrophobicity, charge, and size of the side chains all contribute to the peptide's solubility, stability, and interaction with other molecules. For example, the presence of glycine, being the smallest amino acid, may confer flexibility to the peptide structure, while the bulky side chain of tyrosine could affect the peptide's overall hydrodynamic radius . The arginine content, as mentioned earlier, can influence the peptide's binding specificity and solubility due to its charge .
Scientific Research Applications
Biologically Active Oligopeptides
- The sequence "H-Tyr-Arg-Gly-Asp-Ser-OH" is part of the biologically active oligopeptides that interact with cell surface receptors, known as integrins. These peptides can adopt specific secondary structures in aqueous solutions, which are crucial for their biological functions (Johnson et al., 1993).
Surface Immobilization for Cell Adhesion
- The peptide sequence has been used in the covalent surface immobilization on nonadhesive substrates, promoting cell adhesion and spreading, particularly in human foreskin fibroblasts. This application is crucial in understanding receptor-mediated cell adhesion (Massia & Hubbell, 1990).
Functional Peptide-Polymer Conjugates
- Conjugating the peptide to polymers enhances its biological properties, such as increasing its half-life in blood circulation, while retaining its biological activity. This is particularly significant in inhibiting melanoma cell attachment and spreading on fibronectin-coated plates (Braatz et al., 1993).
Molecular Recognition and Conformational Studies
- The peptide's conformational aspects have been extensively studied, revealing that its backbone conformations and beta-turn structures are critical for its biological activity. These findings are essential for designing synthetic binding proteins and understanding protein-protein interactions (Park et al., 2002).
Cardiac Tissue Engineering
- In cardiac tissue engineering, the peptide has been used to functionalize synthetic polymeric systems. This application aims to develop new materials for myocardial tissue regeneration, demonstrating the peptide's significance in biomedical engineering (Rosellini et al., 2015).
Immunomodulatory Activity
- The peptide sequence, particularly its Arg-Gly-Asp (RGD) component, has shown immunomodulatory activities. It can suppress both humoral and cellular immune responses, indicating its potential application in immunotherapy and autoimmune disease treatments (Szewczuk et al., 2001).
Safety And Hazards
properties
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N8O10/c25-14(8-12-3-5-13(34)6-4-12)20(38)31-15(2-1-7-28-24(26)27)21(39)29-10-18(35)30-16(9-19(36)37)22(40)32-17(11-33)23(41)42/h3-6,14-17,33-34H,1-2,7-11,25H2,(H,29,39)(H,30,35)(H,31,38)(H,32,40)(H,36,37)(H,41,42)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBGHBUVWQJECJ-QAETUUGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N8O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Tyr-Arg-Gly-Asp-Ser-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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